molecular formula C9H9N3 B178466 7-Hydrazinylquinoline CAS No. 15794-12-4

7-Hydrazinylquinoline

Cat. No. B178466
CAS RN: 15794-12-4
M. Wt: 159.19 g/mol
InChI Key: HQGSIFNFGXGLCW-UHFFFAOYSA-N
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Description

7-Hydrazinylquinoline is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoline, a nitrogenous tertiary base . The hydrochloride form of 7-Hydrazinylquinoline has a molecular weight of 195.65 .


Synthesis Analysis

The synthesis of quinoline and its derivatives, including 7-Hydrazinylquinoline, has been a subject of research. One method involves the use of α,β-unsaturated aldehydes . Another approach combines suitable aldehydes with hydrazides . These methods highlight the use of catalytic systems and the synthetic advantages of the reactions .


Molecular Structure Analysis

The InChI code for 7-Hydrazinylquinoline hydrochloride is 1S/C9H9N3.ClH/c10-12-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6,12H,10H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Hydrazinylquinoline hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial and Antifungal Activities

7-Hydrazinylquinoline and its derivatives demonstrate notable antimicrobial and antifungal properties. For instance, certain 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from 7-hydrazinylquinoline, exhibit significant activity against pathogens like Mycobacterium tuberculosis and fungi such as Candida albicans and Aspergillus niger (Alagarsamy et al., 2006). Additionally, novel Schiff bases bearing 4-aminoquinoline moiety, synthesized from 7-hydrazinylquinoline, show potent inhibitory activity against Mycobacterium tuberculosis (Salve, Alegaon, & Sriram, 2017).

Antioxidant, Anticancer, and Antiviral Properties

Research on quinoxaline hydrazone derivatives, including those from 7-hydrazinylquinoline, has revealed their potential in antioxidant, anticancer, and antiviral applications. Some of these compounds have shown potent scavenging activities against radicals and broad-spectrum activity against various cancer cell lines, including leukemia and ovarian cancer cells. Moreover, these compounds exhibited weak antiviral activity against Herpes Simplex virus type-1 (El-Tombary & El‐Hawash, 2014).

Synthesis of Novel Organic Compounds

7-Hydrazinylquinoline plays a crucial role in the synthesis of novel organic compounds. For example, it is used in the highly regioselective C4-hydrazinylation of 2,4-dichloroquinolines, leading to the synthesis of aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014). This demonstrates its utility in creating diverse organic structures with potential applications in various fields of chemistry and medicine.

Antibacterial Activity

Some new 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives, synthesized from 7-hydrazinylquinoline, show significant antibacterial activity, particularly against bacteria like Bacillus subtilis and fungi such as Aspergillus niger (Le, Pham, & Nguyen, 2018).

Safety And Hazards

The safety data sheets for 7-Hydrazinylquinoline hydrochloride indicate that it has several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

quinolin-7-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGSIFNFGXGLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydrazinylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Nosova, OA Batanova, NN Mochulskaya… - Chemistry of …, 2019 - Springer
We have developed an efficient synthetic approach to potential antibacterial agents with double mechanism of action through the combination of antibacterial fluoroquinolones with 1,3-…
Number of citations: 3 link.springer.com

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